molecular formula C7H10NO4S- B14111459 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-

3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)-

Cat. No.: B14111459
M. Wt: 204.23 g/mol
InChI Key: XBJWOGLKABXFJE-YFKPBYRVSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is a type of click chemistry that does not require any catalyst and results in the formation of a stable thiazolidine product . The reaction conditions are typically mild, and the product remains stable without undergoing hydrolysis under physiological conditions .

Industrial Production Methods

Industrial production of Telmesteine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the pH, temperature, and reaction time to ensure the stability of the thiazolidine product. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also employed to improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

3,4-Thiazolidinedicarboxylic acid, 3-ethyl ester, (4R)- can be compared with other similar compounds such as:

The uniqueness of Telmesteine lies in its stable thiazolidine ring structure and its ability to form bioorthogonal conjugates under physiological conditions without the need for toxic catalysts .

Properties

Molecular Formula

C7H10NO4S-

Molecular Weight

204.23 g/mol

IUPAC Name

(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/p-1/t5-/m0/s1

InChI Key

XBJWOGLKABXFJE-YFKPBYRVSA-M

Isomeric SMILES

CCOC(=O)N1CSC[C@H]1C(=O)[O-]

Canonical SMILES

CCOC(=O)N1CSCC1C(=O)[O-]

Origin of Product

United States

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